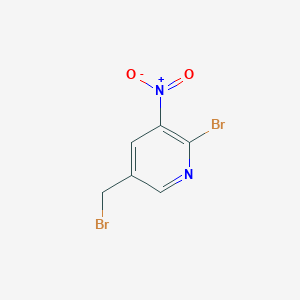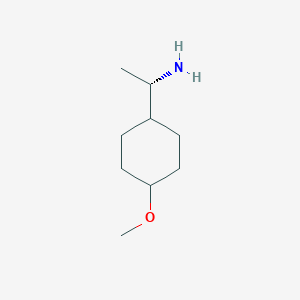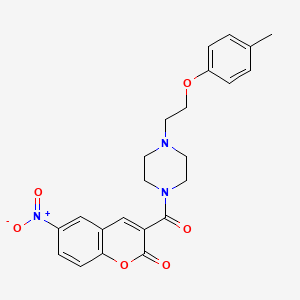
6-nitro-3-(4-(2-(p-tolyloxy)ethyl)piperazine-1-carbonyl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds, including the conditions required for the synthesis (temperature, pressure, catalysts, etc.).Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, hybridization of atomic orbitals, and presence of any functional groups.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity with other compounds, its stability, and the products it forms during these reactions.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (melting point, boiling point, solubility, etc.) and chemical properties (acidity or basicity, reactivity, etc.).Applications De Recherche Scientifique
Piperazine Derivatives in Therapeutic Applications
Piperazine derivatives are pivotal in the rational design of drugs, with applications across a spectrum of therapeutic areas including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory agents, among others. These compounds' medicinal potential is significantly influenced by slight modifications to their substitution pattern, which can lead to a noticeable difference in their pharmacological profiles. The versatility of the piperazine scaffold allows for the design of drug-like elements tailored for various diseases, highlighting the scaffold's broad potential in drug discovery and development (Rathi, Syed, Shin, & Patel, 2016).
Piperazine and its Analogs in Anti-Mycobacterial Research
Piperazine and its analogs have been reported as crucial building blocks in anti-mycobacterial compounds, especially against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This underlines the importance of piperazine derivatives in addressing global health challenges posed by tuberculosis (TB) and suggests the potential for developing safer, selective, and cost-effective anti-mycobacterial agents (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).
Role in Environmental and Energy Applications
g-C3N4/carbon dot-based nanocomposites, which may incorporate functional groups related to the compound , have been identified as effective photocatalysts for environmental purification and energy generation, including photoreduction of CO2, water splitting, and the removal of contaminants. This underscores the potential of such compounds in addressing critical environmental issues and contributing to sustainable energy solutions (Asadzadeh-Khaneghah & Habibi-Yangjeh, 2020).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it.
Orientations Futures
This would involve potential areas of research involving the compound, its possible uses, and improvements that can be made in its synthesis or use.
I hope this general approach helps you in your study of the compound. If you have specific questions about any of these aspects, feel free to ask!
Propriétés
IUPAC Name |
3-[4-[2-(4-methylphenoxy)ethyl]piperazine-1-carbonyl]-6-nitrochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O6/c1-16-2-5-19(6-3-16)31-13-12-24-8-10-25(11-9-24)22(27)20-15-17-14-18(26(29)30)4-7-21(17)32-23(20)28/h2-7,14-15H,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAUIJLLJDAXLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2CCN(CC2)C(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-nitro-3-(4-(2-(p-tolyloxy)ethyl)piperazine-1-carbonyl)-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2,5-Difluorophenyl)-3-(2-fluorophenoxy)-1-[2-methyl-2-(morpholin-4-yl)propyl]azetidin-2-one](/img/structure/B2928054.png)
![(E)-3-[4-[(4-bromophenyl)methoxy]phenyl]-N-(2-methylphenyl)prop-2-enamide](/img/structure/B2928055.png)
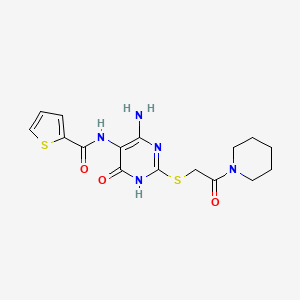
![ethyl 1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2928058.png)
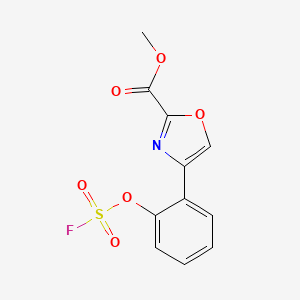
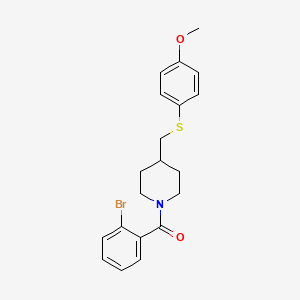
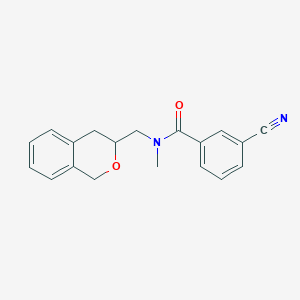
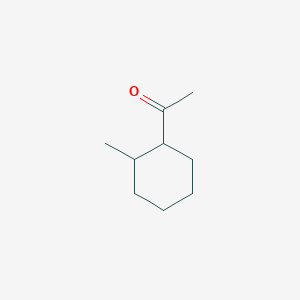
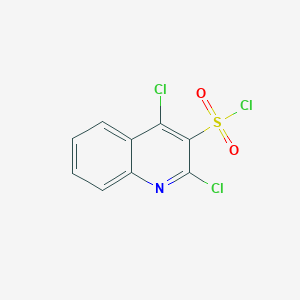
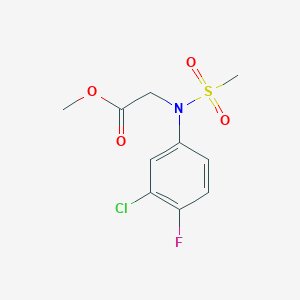
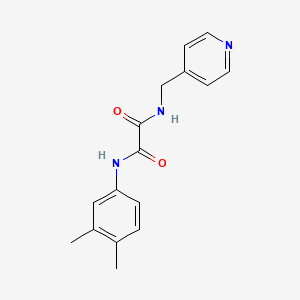
![1-({4-[5-(Piperidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]phenyl}sulfonyl)azepane](/img/structure/B2928074.png)
